molecular formula C17H17NO3 B2505283 N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 304888-44-6

N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2505283
CAS No.: 304888-44-6
M. Wt: 283.327
InChI Key: PWFBNCWOWNHDMF-UHFFFAOYSA-N
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Description

N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of benzodioxines, which are known for their unique structural features and potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with phenethylamine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific structural features, which confer distinct biological and chemical properties. The presence of the phenethyl and carboxamide groups enhances its potential for various applications compared to similar compounds .

Biological Activity

N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzodioxine derivatives. Its chemical structure can be represented as follows:

  • Molecular Formula : C16H15NO3
  • Molecular Weight : 271.30 g/mol

This compound features a benzodioxine core, which is known for its pharmacological potential due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways and molecular targets.

  • Target Proteins : The compound exhibits affinity for various receptors and enzymes involved in metabolic processes.
  • Biochemical Pathways : It has been shown to influence pathways related to inflammation, cancer proliferation, and metabolic disorders such as diabetes.
  • Electrostatic Potential : The molecular electrostatic potential (MEP) surface of the compound indicates significant interactions with target proteins, enhancing its biological efficacy.

Biological Activities

The compound has demonstrated a wide range of biological activities:

  • Antitumor Activity : In vitro studies have indicated that this compound inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Effects : Research has shown that this compound reduces inflammatory markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases .
  • Antidiabetic Properties : It has been reported to exhibit hypoglycemic effects in animal models of diabetes, likely through modulation of insulin signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antitumor Efficacy : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of ovarian carcinoma. The mechanism was linked to inhibition of the HSF1 pathway, which is crucial for cancer cell survival .
  • Inhibition of Enzymatic Activity : Inhibitory effects on α-glucosidase and acetylcholinesterase were observed in vitro, indicating potential for managing conditions like Type 2 diabetes and Alzheimer's disease .
  • Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to target proteins involved in glucose metabolism and inflammation, supporting experimental findings regarding its biological activity .

Summary Table of Biological Activities

Biological ActivityMechanism/TargetReference
AntitumorInduces apoptosis
Anti-inflammatoryReduces inflammatory markers
AntidiabeticModulates insulin signaling
Enzyme InhibitionInhibits α-glucosidase

Properties

IUPAC Name

N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-17(18-11-10-13-6-2-1-3-7-13)16-12-20-14-8-4-5-9-15(14)21-16/h1-9,16H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFBNCWOWNHDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666247
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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